Enhanced Polarity and Aqueous Solubility via Methylsulfonyl Insertion Relative to Des-sulfonyl Analog
Comparative computational analysis demonstrates that the presence of the para-methylsulfonyl group in the target compound drastically reduces lipophilicity and increases polar surface area compared to the analogous des-sulfonyl compound ethyl 2-(4-methylpiperazin-1-yl)benzoate. These properties directly predict improved aqueous solubility and reduced non-specific lipophilic binding, critical for assay reproducibility and lead developability .
TPSA 86.3 Ų
TPSA 32.8 Ų
| Evidence Dimension | Computed LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.04; TPSA = 86.3 Ų (calculated ChemAxon) |
| Comparator Or Baseline | Ethyl 2-(4-methylpiperazin-1-yl)benzoate: LogP = 1.62; TPSA = 32.8 Ų |
| Quantified Difference | ΔLogP = -0.58; ΔTPSA = +53.5 Ų (163% increase) |
| Conditions | Computed properties from ChemSrc (target) and ChemScene (analog) databases. |
Why This Matters
A 0.6 log unit decrease in lipophilicity typically translates to a 4-fold increase in aqueous solubility, reducing the need for DMSO cosolvent in biological assays and minimizing false-positive aggregation.
